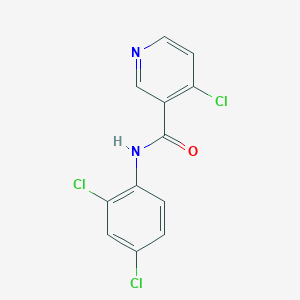![molecular formula C14H7ClF3N3O2 B3042899 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 680216-51-7](/img/structure/B3042899.png)
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which may be structurally similar to the compound , has been discussed in the literature . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .科学的研究の応用
Research Tools
Description:: Researchers utilize this compound as a tool in various studies.
Applications::- In Vivo Studies : 2-Chloro-4-(trifluoromethoxy)pyridine is an excellent tool compound for long-term in vivo studies in rodents. Its pharmacokinetic properties make it valuable .
- Behavioral Models : It displays higher in vivo potency than MPEP and fenobam in rodent behavioral models sensitive to antianxiety drugs .
作用機序
Target of Action
The primary target of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine, also known as CTEP, is the metabotropic glutamate receptor subtype mGluR 5 . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
CTEP acts as a selective allosteric antagonist of mGluR 5 . It binds to mGluR 5 with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . By binding to mGluR 5, CTEP inhibits the receptor’s activity, thereby modulating the effects of glutamate in the brain .
Biochemical Pathways
It is known that mglur 5 is involved in several important neural pathways, including those related to learning and memory, anxiety, and the perception of pain . By inhibiting mGluR 5, CTEP may affect these pathways, potentially leading to changes in these cognitive and sensory processes .
Pharmacokinetics
CTEP has been found to have a high oral bioavailability and a long duration of action . It lasts for up to 18 hours after a single dose, which gives it considerably improved properties over older mGluR 5 antagonists .
Result of Action
The molecular and cellular effects of CTEP’s action are still being researched. Studies have suggested that ctep might be useful in treating conditions associated with abnormal protein accumulation, such as parkinson’s disease . In vitro studies have shown that CTEP can reduce the accumulation of alpha-synuclein, a protein that forms aggregates in the brains of patients with Parkinson’s disease .
Action Environment
The action, efficacy, and stability of CTEP can be influenced by various environmental factors. For example, the presence of other drugs or substances that also bind to mGluR 5 could potentially affect CTEP’s efficacy . Additionally, factors such as pH and temperature could potentially affect CTEP’s stability and action . .
特性
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-11-7-8(5-6-19-11)12-20-21-13(22-12)9-3-1-2-4-10(9)23-14(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYXSXDCXQVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC=C3)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



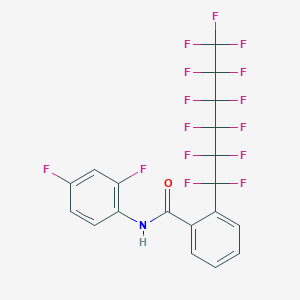
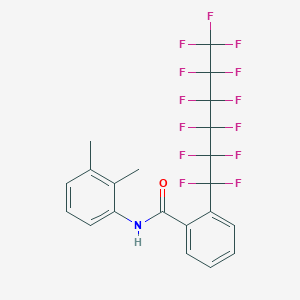


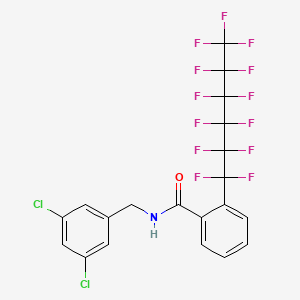
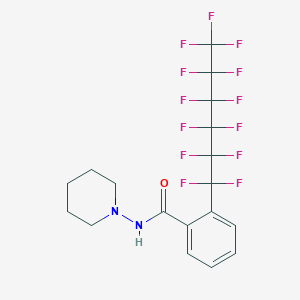
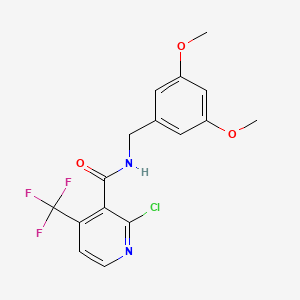
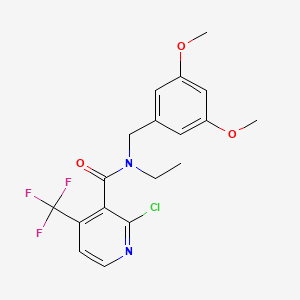
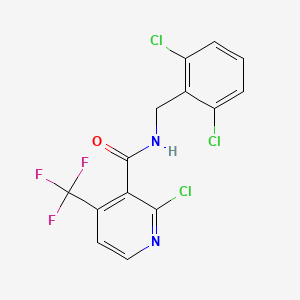
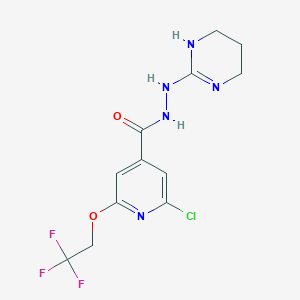
![2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B3042834.png)

